AN3365 (hydrochloride) is a potent and selective bacterial leucyl-tRNA synthetase inhibitor active against Gram-negative bacteria. It is a member of a novel class of boron-containing compounds, the aminomethyl benzoxoaboroles, that have potential to combat multidrug resistance. It is active against many microbial strains, including strains of Enterobacteriaceae (MIC50/90 = 0.5/1 µg/ml) and the non-fermentative Gram-negative clinical isolates P. aeruginosa, A. baumannii, S. maltophilia, and B. cepacid (MIC50/90s = 4/8, 4/8, 2/4, and 8/32 µg/ml, respectively). However, in a Phase II clinical trial for complicated urinary tract infections, bacterial resistance occurred very rapidly and the study was terminated. Epetraborole hydrochloride is a novel leucyl-tRNA synthetase (LeuRS) inhibitor, which inhibits protein synthesis by binding /to the terminal adenosine ribose (A76) of leucyl-tRNA synthetase/. It is intended for the treatment of infections caused by Gram-negative bacteria. Epetraborole hydrochloride is a bacteriostatic compound that can against a wide range of anaerobic and Gram-negative bacteria, including multidrug-resistant pathogens, such as extended-spectrum-β-lactamase-, metallo-β-lactamase-, and carbapenemase-producing organism.
Related Compounds
4-halogenated Benzoxaboroles
Compound Description: 4-halogenated benzoxaboroles are a class of leucyl-tRNA synthetase inhibitors. Research has shown that they exhibit activity against Mycobacterium abscessus in vitro and in mouse models of infection. []
Relevance: 4-halogenated benzoxaboroles share a similar benzoxaborole core structure with epetraborole hydrochloride, making them structurally related compounds. Both classes target leucyl-tRNA synthetase, highlighting their shared mechanism of action. []
Norvaline
Compound Description: Norvaline is a non-proteinogenic amino acid. Studies show that supplementing media with norvaline can reduce the emergence of epetraborole-resistant mutants in both Mycobacterium abscessus and Mycobacterium tuberculosis. This effect is attributed to norvaline's ability to induce the expression of GroEL chaperonins and Clp proteases by replacing leucine residues in proteins. Furthermore, combining epetraborole and norvaline exhibits improved in vivo efficacy compared to epetraborole alone in murine models of M. abscessus infection. []
Relevance: While not structurally similar to epetraborole hydrochloride, norvaline is considered a related compound due to its synergistic effect when used in combination with epetraborole for treating M. abscessus infections. []
Tigecycline
Compound Description: Tigecycline is an existing antibiotic used for the treatment of bacterial infections. It is mentioned as a comparator drug in a study evaluating the efficacy of epetraborole against Mycobacterium abscessus. []
Relevance: Although tigecycline belongs to a different chemical class than epetraborole hydrochloride, its inclusion in a study evaluating epetraborole's efficacy against M. abscessus positions it as a relevant comparator compound. The study demonstrated that epetraborole exhibited greater in vivo efficacy compared to tigecycline in a zebrafish infection model. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Epetraborole has been used in trials studying the treatment of Infections, Bacterial, Infections, Intestinal, Infections, Urinary Tract, and Community-acquired Infection.
Ledipasvir (GS5885) D-tartrate is an inhibitor of the hepatitis C virus NS5A protein, which is an experimental drug for the treatment of hepatitis C.IC50 Value: 141 nM (EC50, JFH1/3a-NS5A hybrid replicon) [1]Target: HCVin vitro: Against JFH1/3a-NS5A, DCV was more potent (EC(50) = 0.52 nM) than GS-5885 (EC(50) = 141 nM). DCV sensitivity was increased against JFH1/3a-NS5A-M28V (EC50 = 0.006 nM), A30V (EC(50) = 0.012 nM), and E92A (EC(50) = 0.004 nM) while the NS5A-A30K and -Y93H variants exhibited reduced sensitivity to DCV (EC50 values of 23 nM and 1120 nM, respectively) and to GS-5885 (EC50 values of 1770 nM and 4300 nM, respectively) [1].in vivo: GS-5885 was well tolerated and resulted in median maximal reductions in HCV RNA ranging from 2.3 log(10) IU/ml (1 mg QD) to 3.3 log(10) IU/ml (10 mg QD in genotype 1b and 30 mg QD). E(max) modeling indicated GS-5885 30 mg was associated with>95% of maximal antiviral response to HCV genotype 1a. HCV RNA reductions were generally more sustained among patients with genotype 1b vs. 1a. Three of 60 patients had a reduced response and harbored NS5A-resistant virus at baseline. NS5A sequencing identified residues 30 and 31 in genotype 1a, and 93 in genotype 1b as the predominant sites of mutation following GS-5885 dosing. Plasma pharmacokinetics was consistent with QD dosing [2].
Cidofovir dihydrate is the dihydrate of the anhydrous form of cidofovir. A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug and an antineoplastic agent. It contains a member of cidofovir anhydrous. Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
mDPR-Val-Cit-PAB-MMAE consists the ADCs linker (mDPR-Val-Cit-PAB) and potent tubulin inhibitor (MMAE), mDPR-Val-Cit-PAB-MMAE is an antibody drug conjugate.
Ledipasvir(GS5885) diacetone is an inhibitor of the hepatitis C virus NS5A protein; Ledipasvir is an experimental drug for the treatment of hepatitis C.IC50 Value: 141 nM (EC50, JFH1/3a-NS5A hybrid replicon) [1]Target: HCV NS5Ain vitro: Against JFH1/3a-NS5A, DCV was more potent (EC(50) = 0.52 nM) than GS-5885 (EC(50) = 141 nM). DCV sensitivity was increased against JFH1/3a-NS5A-M28V (EC50 = 0.006 nM), A30V (EC(50) = 0.012 nM), and E92A (EC(50) = 0.004 nM) while the NS5A-A30K and -Y93H variants exhibited reduced sensitivity to DCV (EC50 values of 23 nM and 1120 nM, respectively) and to GS-5885 (EC50 values of 1770 nM and 4300 nM, respectively) [1].in vivo: GS-5885 was well tolerated and resulted in median maximal reductions in HCV RNA ranging from 2.3 log(10) IU/ml (1 mg QD) to 3.3 log(10) IU/ml (10 mg QD in genotype 1b and 30 mg QD). E(max) modeling indicated GS-5885 30 mg was associated with>95% of maximal antiviral response to HCV genotype 1a. HCV RNA reductions were generally more sustained among patients with genotype 1b vs. 1a. Three of 60 patients had a reduced response and harbored NS5A-resistant virus at baseline. NS5A sequencing identified residues 30 and 31 in genotype 1a, and 93 in genotype 1b as the predominant sites of mutation following GS-5885 dosing. Plasma pharmacokinetics was consistent with QD dosing [2].Toxicity:Clinical trial: Combination Therapy for Chronic Hepatitis C Infection. Phase 2
Edetate Disodium is the disodium salt form of edetate, a heavy metal chelating agent with anti-hypercalcemic and anti-arrhythmic properties. Edetate, a heavy metal antagonist, chelates divalent and trivalent metals, forming soluble stable complexes which are readily excreted by the kidneys, thereby can be used to lower serum calcium concentrations. In addition, this agent exerts a negative inotropic effect on the heart through a transiently induced hypocalcemic state, thereby antagonizing the inotropic and chronotropic effects of digitalis glycosides on the ventricles of the heart. Upon ocular administration, edetate exerts its ophthalmic effect by chelating calcium to form soluble complexes, thereby removing corneal calcium deposits. A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.